molecular formula C18H18FN5O B2742900 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide CAS No. 899981-76-1

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide

Cat. No. B2742900
CAS RN: 899981-76-1
M. Wt: 339.374
InChI Key: DIVXHWIGTZLJHH-UHFFFAOYSA-N
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Description

The compound “5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide” is a derivative of triazole . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives, including “5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide”, has been a subject of interest in medicinal chemistry . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been significant progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

Triazole compounds, including “5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide”, have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Biological Probes

The compound’s fluorescent properties make it suitable for use as a biological probe . It could be used to tag biomolecules, allowing researchers to track processes in real-time within cells, providing insights into cellular functions and disease mechanisms.

Chemical Sensors

Due to its potential reactivity with specific substances, this compound could be developed into a chemical sensor . It might be particularly sensitive to changes in its environment, making it useful for detecting the presence of certain gases or ions.

Enzyme Inhibition

Compounds with similar structures have been known to act as enzyme inhibitors . This compound could be investigated for its ability to inhibit specific enzymes, which is a common strategy in designing drugs for conditions like cancer or infectious diseases.

Mechanism of Action

The mechanism of action of some series of 1,2,4-triazole derivatives reveals that they have inhibitory potential against DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR) and SecA ATPase, which are essential proteins for bacteria .

Future Directions

Given the versatile biological activities of triazole compounds, there is an ongoing interest in the design and synthesis of novel triazole derivatives for various therapeutic applications . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions in this field .

properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-3-4-12(2)13(9-11)10-24-17(20)16(22-23-24)18(25)21-15-7-5-14(19)6-8-15/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVXHWIGTZLJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide

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